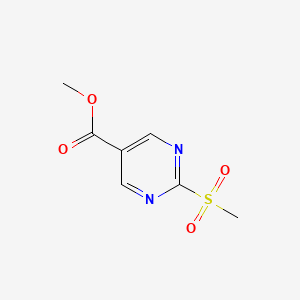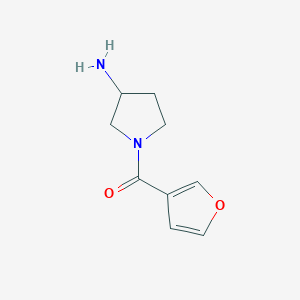
Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Microwave-Assisted Synthesis Microwave-assisted synthesis methods have been developed for the efficient and rapid creation of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, starting from dihydropyrimidine-2-thiones. This process involves S-alkylation, oxidation, and the displacement of the reactive sulfonyl group with various nucleophiles. The synthesis provides a path for generating a range of 2-substituted pyrimidines, showcasing the versatility of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate as a precursor (Matloobi & Kappe, 2007).
Facile Synthesis Approach A facile approach to synthesize 2‐amino‐5‐halogen‐pyrimidine‐4‐carboxylic acids from 5‐halogen‐2‐methylsulfonylpyrimidine‐4‐carboxylic acid has been developed. This method involves nucleophilic displacement of the methylsulfonyl group with primary and secondary aliphatic amines. The resulting amino acids can undergo decarboxylation to yield 2‐amino‐5‐halogenpyrimidines, demonstrating the compound's utility in generating structurally varied derivatives (Blyumin et al., 2007).
Chemical Properties and Interactions
Chemoselective Reactions Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various amines have been described, revealing the compound's reactivity and interaction with different chemical groups. These reactions exhibit selectivity based on the steric and electronic nature of the participating groups, highlighting the compound's potential in specific chemical transformations (Baiazitov et al., 2013).
Hydrolytic Degradation Studies Hydrolytic degradation studies of azimsulfuron, a sulfonylurea herbicide, have shown the formation of 2-amino-4,6-dimethoxy-pyrimidine and 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide as major products. This study provides insight into the chemical stability and degradation pathways of pyrimidine derivatives under various pH conditions, indicating the environmental and biological relevance of these compounds (Boschin et al., 2007).
Biochemical Applications
Antibacterial Mechanism Exploration Proteomic analysis of Xanthomonas axonopodis pv. citri in response to the bactericide 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole has provided insights into the antibacterial mechanism. The study revealed changes in the bacterial proteome, particularly in the pyrimidine metabolic pathway, suggesting the compound's role in affecting bacterial metabolism and its potential use in antibacterial strategies (Gao et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-methylsulfonylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-6(10)5-3-8-7(9-4-5)14(2,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHSAOUKBOTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694268 | |
| Record name | Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | |
CAS RN |
38275-49-9 | |
| Record name | Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)
![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)

amine](/img/structure/B1464697.png)

![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)

![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)
![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)


![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)